trans-beta-Nitrostyrene
Overview
Description
trans-beta-Nitrostyrene: is an aromatic compound and a nitroalkene with the chemical formula C8H7NO2 . It is a yellow crystalline solid with a melting point of 58°C and a boiling point of 255°C . This compound is used as a precursor in the synthesis of various chemicals, including dyes and slimicides .
Mechanism of Action
Target of Action
Trans-beta-Nitrostyrene, also known as (E)-2-Nitroethenylbenzene , is a chemical compound that has been reported to be a potent inhibitor of protein phosphatases PTB1 and PP2A . These proteins play a crucial role in cellular processes such as cell growth and division, signal transduction, and apoptosis.
Mode of Action
The compound interacts with its targets (PTB1 and PP2A) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cellular processes regulated by these proteins, leading to various effects such as apoptosis, especially in multidrug resistant tumor cells .
Biochemical Pathways
This compound affects the biochemical pathways regulated by protein phosphatases PTB1 and PP2A. These pathways include signal transduction pathways and pathways involved in cell growth and division . The inhibition of these proteins disrupts the normal functioning of these pathways, leading to downstream effects such as apoptosis .
Result of Action
The primary result of this compound’s action is the induction of apoptosis, particularly in multidrug resistant tumor cells . By inhibiting the function of protein phosphatases PTB1 and PP2A, it disrupts cellular processes and triggers programmed cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it has a melting point of 55-58 °C and a boiling point of 250-260 °C . Furthermore, its efficacy can be influenced by the presence of other substances in the environment, such as other drugs or chemicals that may interact with it.
Biochemical Analysis
Biochemical Properties
Trans-beta-Nitrostyrene is known to participate in [3+2] cycloaddition reactions . The polar zw-type 32CA reactions with 5,5-dimethylpyrroline-N-oxide proceed via a one-step mechanism, characterized by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-position of this compound .
Cellular Effects
It is known that nitrostyrene derivatives can have significant effects on cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitrostyrene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nitrostyrene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that nitrostyrene derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that nitrostyrene derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that nitrostyrene derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that nitrostyrene derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nitration: Another method involves the direct nitration of styrene using nitric oxide.
Industrial Production Methods: In industrial settings, this compound is produced by condensing benzaldehyde derivatives with nitromethane in an acetic acid solvent in the presence of a primary amine . This method allows for high yields and is considered safe for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-beta-Nitrostyrene can undergo oxidation reactions to form compounds such as 2-nitrobenzaldehyde.
Reduction: It can be reduced to form amines, which are useful intermediates in the synthesis of various pharmaceuticals.
Substitution: The compound can participate in substitution reactions, such as bromination to form bromo-nitrostyrene.
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Bromine is used for bromination reactions.
Major Products:
Oxidation: 2-nitrobenzaldehyde.
Reduction: Amines.
Substitution: Bromo-nitrostyrene.
Scientific Research Applications
Chemistry: trans-beta-Nitrostyrene is used as a precursor in the synthesis of various dyes and slimicides . It is also used in the synthesis of psychedelic substituted phenethylamines and substituted amphetamines .
Biology and Medicine: The compound has been studied for its potential as a tyrosine kinase inhibitor with antiplatelet activity . It has shown promise in preventing platelet aggregation, which is crucial for developing antiplatelet therapies .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- trans-4-Chloro-beta-Nitrostyrene
- trans-4-Methyl-beta-Nitrostyrene
- trans-4-Bromo-beta-Nitrostyrene
- trans-4-Methoxy-beta-Nitrostyrene
- 3-Nitrostyrene
Uniqueness: trans-beta-Nitrostyrene is unique due to its specific reactivity and stability compared to its isomers and derivatives. For example, it is more stable and less reactive than its (Z)-isomer, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Record name | BETA-NITROSTYRENE | |
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DSSTOX Substance ID |
DTXSID6033247 | |
Record name | (E)-beta-Nitrostyrene | |
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Molecular Weight |
149.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS] | |
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Boiling Point |
482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/ | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/ | |
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Density |
1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F | |
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Vapor Pressure |
0.01 [mmHg] | |
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Color/Form |
Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid | |
CAS No. |
102-96-5, 5153-67-3 | |
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Melting Point |
136 °F (NTP, 1992), 58 °C | |
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Retrosynthesis Analysis
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